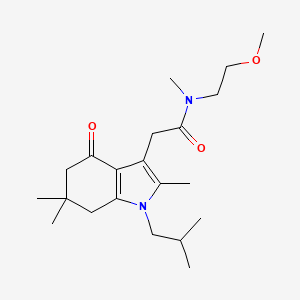![molecular formula C20H21NO B3849085 4-(Spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenol](/img/structure/B3849085.png)
4-(Spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenol
Overview
Description
4-(Spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol is a complex organic compound characterized by a spirocyclic structure. This compound features a unique arrangement where an indene and a piperidine ring are connected through a spiro carbon atom, which is further linked to a phenol group. The presence of these distinct structural motifs imparts unique chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol typically involves multi-step organic reactions. One common approach is the acid-promoted annulation reaction, where bindone and heterocyclic ketene aminals react in the presence of p-toluenesulfonic acid (p-TSA) as a catalyst in ethanol under reflux conditions . This method allows for the formation of the spirocyclic structure with high efficiency and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The indene ring can be reduced to form dihydroindene derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroindene derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
4-(Spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure can enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indene-1,4’-piperidine] derivatives: These compounds share the spirocyclic core but differ in the substituents attached to the indene and piperidine rings.
Spirooxindoles: These compounds feature a spirocyclic structure with an oxindole moiety and exhibit similar biological activities.
Spiroindoles: These compounds contain a spirocyclic indole structure and are known for their pharmacological properties.
Uniqueness
4-(Spiro[indene-1,4’-piperidine]-1’-ylmethyl)phenol is unique due to the presence of the phenol group, which imparts additional reactivity and potential for hydrogen bonding. This structural feature distinguishes it from other spirocyclic compounds and contributes to its diverse range of applications and biological activities .
Properties
IUPAC Name |
4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c22-18-7-5-16(6-8-18)15-21-13-11-20(12-14-21)10-9-17-3-1-2-4-19(17)20/h1-10,22H,11-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFSAUWGGHANFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C=CC3=CC=CC=C23)CC4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-1-[methyl(thiophen-3-ylmethyl)amino]spiro[1,2-dihydroindene-3,4'-piperidine]-2-ol](/img/structure/B3849009.png)
![(5E)-5-{[(2-chlorophenyl)amino]methylidene}-1-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3849017.png)
![N-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]piperidin-4-yl}methanesulfonamide](/img/structure/B3849021.png)
![3-(4-fluorophenyl)-4-[5-(phenoxymethyl)-1H-pyrazole-3-carbonyl]piperazin-2-one](/img/structure/B3849034.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B3849035.png)
![N-[1-(cyclohexylmethyl)piperidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B3849051.png)
![1'-(5-bromo-2-methoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849055.png)
![2-bromo-6-methoxy-4-(1'H-spiro[indene-1,4'-piperidin]-1'-ylmethyl)phenol](/img/structure/B3849061.png)
![1'-[(2,3-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B3849071.png)
![1'-[(2,4-Dimethoxyphenyl)methyl]spiro[indene-1,4'-piperidine]](/img/structure/B3849084.png)
![1'-(4-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849088.png)
![1'-(3-pyridinylmethyl)spiro[indene-1,4'-piperidine]](/img/structure/B3849091.png)
![N-[4-(spiro[indene-1,4'-piperidine]-1'-ylmethyl)phenyl]acetamide](/img/structure/B3849102.png)
